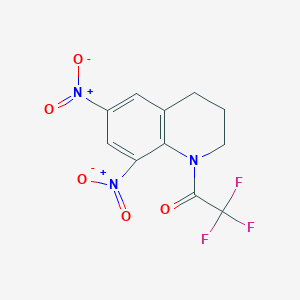
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that features a quinoline core with nitro groups and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the quinoline ring.
Reduction: Partial reduction of the nitro groups to amines.
Acylation: Introduction of the trifluoroethanone moiety through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce various functional groups to the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and trifluoroethanone moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(6,8-dinitroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone: Lacks the dihydro component.
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanol: Contains an alcohol group instead of a ketone.
Uniqueness
1-(6,8-dinitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of its nitro groups, quinoline core, and trifluoroethanone moiety, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C11H8F3N3O5 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-(6,8-dinitro-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H8F3N3O5/c12-11(13,14)10(18)15-3-1-2-6-4-7(16(19)20)5-8(9(6)15)17(21)22/h4-5H,1-3H2 |
InChI Key |
AUNRHRQUOOVNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


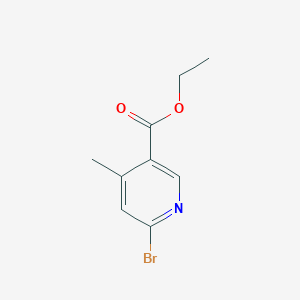
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)

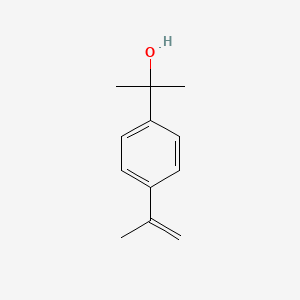

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
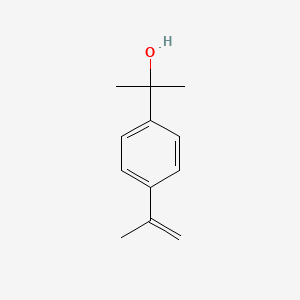

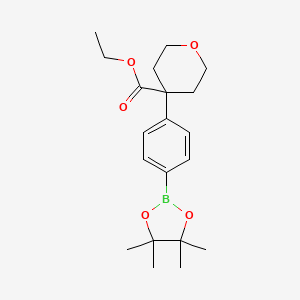
![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
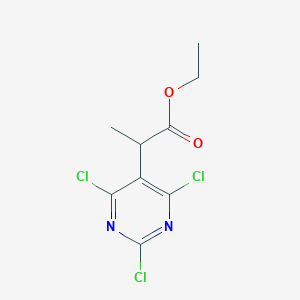

![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
